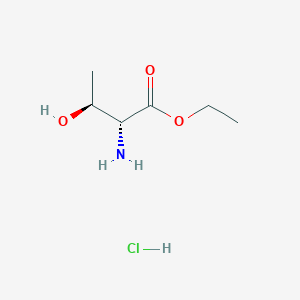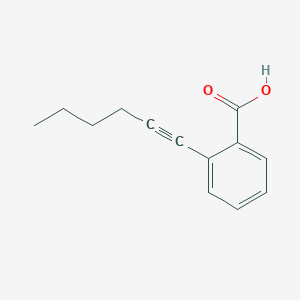
2-(1-Hexynyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hexynyl)benzoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by the presence of a benzoic acid moiety substituted with a hexynyl group at the ortho position. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexynyl)benzoic acid typically involves the reaction of benzoic acid derivatives with hexynyl reagents under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated benzoic acid derivative reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. Solvents like dichloromethane are often used to dissolve the reactants, and the reaction mixture is typically stirred under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hexynyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) under radical conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hexenyl or hexyl benzoic acids.
Substitution: Formation of halogenated benzoic acids.
Applications De Recherche Scientifique
2-(1-Hexynyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(1-Hexynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery systems. Additionally, the benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenylacetic acid: An aromatic compound with a similar structure but different functional group.
Cinnamic acid: Contains a phenyl group with an extended conjugated system
Uniqueness
2-(1-Hexynyl)benzoic acid is unique due to the presence of the hexynyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This structural feature allows for specific interactions in chemical and biological systems, making it valuable in various applications .
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-hex-1-ynylbenzoic acid |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-4H2,1H3,(H,14,15) |
Clé InChI |
SOVPOMRAGXHBFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)
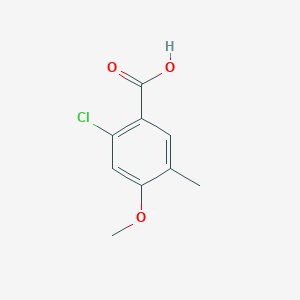

![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)
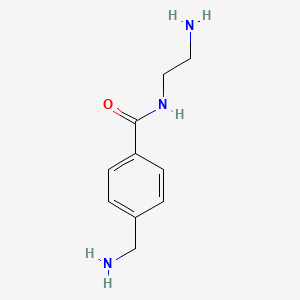

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
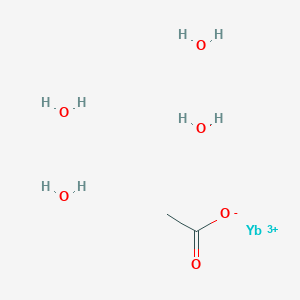
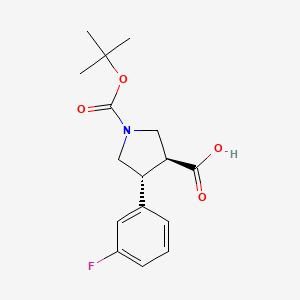
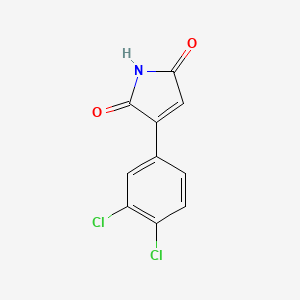
![[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
